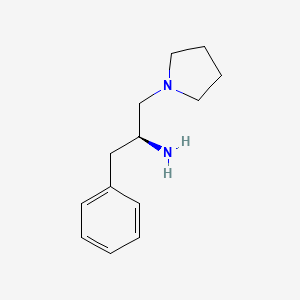
(S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine
Overview
Description
(S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine is a chiral amine compound characterized by the presence of a phenyl group, a pyrrolidine ring, and an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Phenyl-1-ethanol and pyrrolidine.
Formation of Intermediate: The (S)-2-Phenyl-1-ethanol is first converted to (S)-2-Phenyl-1-chloroethane using thionyl chloride under reflux conditions.
Nucleophilic Substitution: The (S)-2-Phenyl-1-chloroethane is then reacted with pyrrolidine in the presence of a base such as sodium hydride to form (S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethane.
Amine Formation: Finally, the (S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethane is subjected to reductive amination using ammonia and a reducing agent like sodium cyanoborohydride to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalytic Hydrogenation: Employing catalytic hydrogenation for the reductive amination step to ensure high selectivity and purity.
Purification: Implementing advanced purification techniques such as chromatography and crystallization to obtain the final product with high enantiomeric purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Imines, oximes.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the interaction of chiral amines with biological receptors.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets neurotransmitter receptors in the central nervous system.
Pathways Involved: It modulates the activity of neurotransmitters such as dopamine and serotonin, influencing signal transduction pathways related to mood and cognition.
Comparison with Similar Compounds
®-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine: The enantiomer of the compound with different pharmacological properties.
N-Methyl-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine: A methylated derivative with altered biological activity.
2-Phenyl-1-pyrrolidin-1-ylmethyl-propan-1-amine: A structural analog with a different alkyl chain length.
Uniqueness: (S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine is unique due to its specific chiral configuration, which imparts distinct pharmacological properties and enantioselectivity in biological interactions.
This comprehensive overview provides detailed insights into the compound this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2S)-1-phenyl-3-pyrrolidin-1-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-13(11-15-8-4-5-9-15)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,14H2/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLCAQYNXGDYTM-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C[C@H](CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627586 | |
| Record name | (2S)-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200267-75-0 | |
| Record name | (2S)-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-α-(Phenylmethyl)-1-pyrrolidinethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


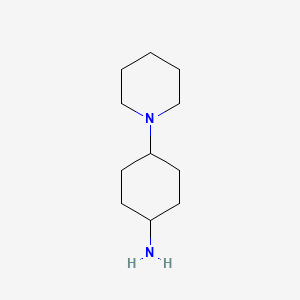
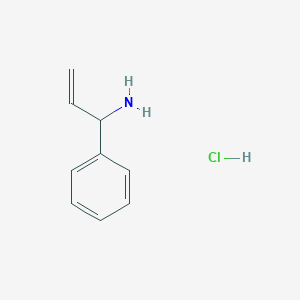
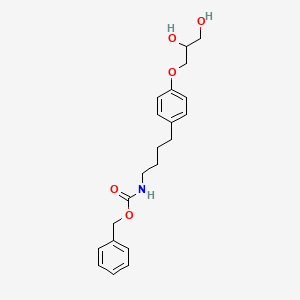
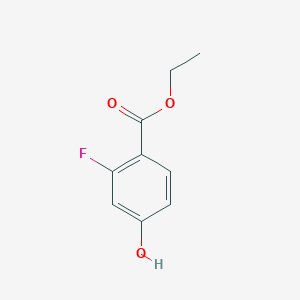
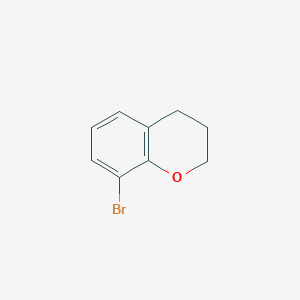
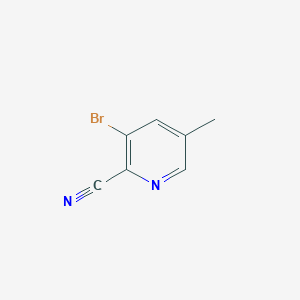
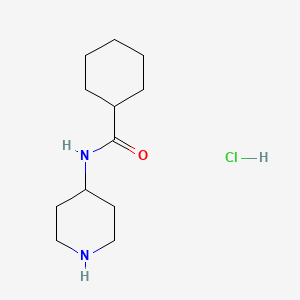
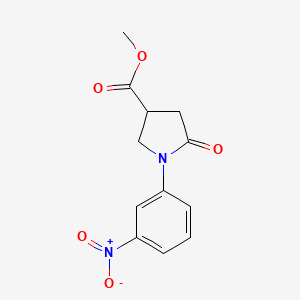
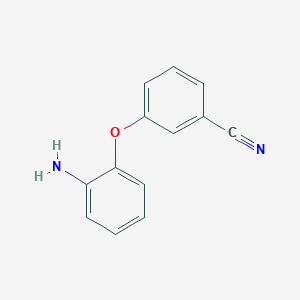
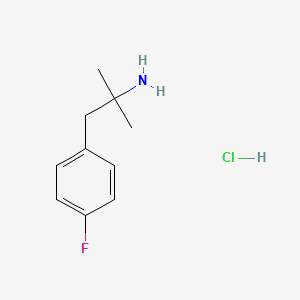

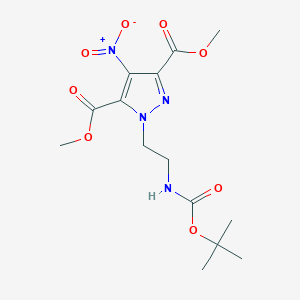
![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1344267.png)

